molecular formula C7H8ClFN2 B14835567 2-(2-Chloro-3-fluoropyridin-4-YL)ethanamine

2-(2-Chloro-3-fluoropyridin-4-YL)ethanamine

Cat. No.: B14835567
M. Wt: 174.60 g/mol
InChI Key: GTXMDPWIAZLUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine typically involves the reaction of 2-chloro-3-fluoropyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-fluoropyridin-4-yl)ethanamine
  • 2-(2-Chloro-4-fluoropyridin-3-yl)ethanamine
  • 2-(2-Chloro-5-fluoropyridin-4-yl)ethanamine

Uniqueness

2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(2-chloro-3-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-7-6(9)5(1-3-10)2-4-11-7/h2,4H,1,3,10H2

InChI Key

GTXMDPWIAZLUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCN)F)Cl

Origin of Product

United States

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